molecular formula C13H14N2O3S B6368932 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine CAS No. 1198416-54-4

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine

Cat. No.: B6368932
CAS No.: 1198416-54-4
M. Wt: 278.33 g/mol
InChI Key: JPADCUDKGAVQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is a chemical compound with a complex structure that includes both a pyridine ring and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine typically involves the reaction of 3-N,N-Dimethylsulfamoylphenylboronic acid with 2-hydroxypyridine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-pyridone.

    Reduction: Formation of 5-(3-N,N-Dimethylaminophenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the sulfamoyl group can interact with amino acid residues, leading to inhibition of enzyme activity. The compound may also interfere with cellular signaling pathways, affecting cell function and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is unique due to the presence of both a hydroxypyridine and a dimethylsulfamoylphenyl group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-3-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)11-6-7-13(16)14-9-11/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPADCUDKGAVQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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